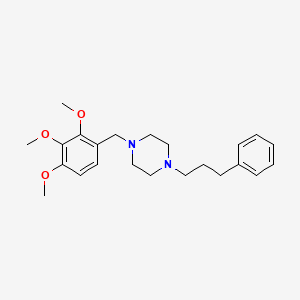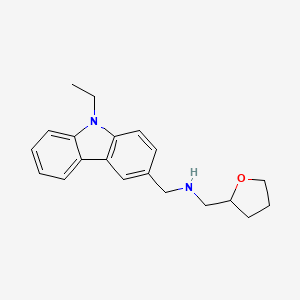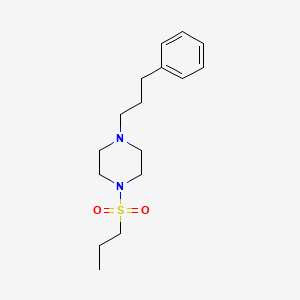![molecular formula C18H26N2O4 B10884686 Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate](/img/structure/B10884686.png)
Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, an ethyl ester group, and a 2-methoxyphenylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine with ethyl 3-bromo-3-oxopropanoate to form the intermediate ethyl 1-(3-oxopropyl)piperidine-3-carboxylate. This intermediate is then reacted with 2-methoxyaniline under appropriate conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1-{3-[(2-hydroxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate
- Ethyl 1-{3-[(2-chlorophenyl)amino]-3-oxopropyl}piperidine-3-carboxylate
- Ethyl 1-{3-[(2-fluorophenyl)amino]-3-oxopropyl}piperidine-3-carboxylate
Uniqueness
Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate is unique due to the presence of the 2-methoxyphenylamino group, which can influence its chemical reactivity and biological activity. This substituent can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C18H26N2O4 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C18H26N2O4/c1-3-24-18(22)14-7-6-11-20(13-14)12-10-17(21)19-15-8-4-5-9-16(15)23-2/h4-5,8-9,14H,3,6-7,10-13H2,1-2H3,(H,19,21) |
Clé InChI |
DQCQTQRPQHAGCQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10884612.png)
![methyl 1-{[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10884618.png)
![N~1~-(3,4-Difluorophenyl)-3-[(3,4-dimethoxyphenethyl)(methyl)amino]propanamide](/img/structure/B10884621.png)
![1-[4-(2-Fluorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10884637.png)
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate](/img/structure/B10884643.png)
![N-(4-{[4-(2-ethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884646.png)



![1-[(4-Fluorophenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B10884677.png)
![1-[(2-Nitrophenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B10884678.png)

![1-Methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B10884688.png)
